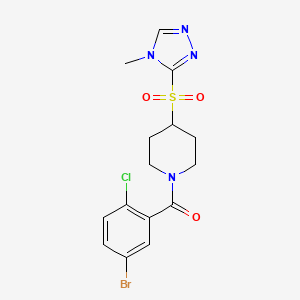

(5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Description

(5-Bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a structurally complex small molecule featuring a methanone core linked to two key moieties:

- A 5-bromo-2-chlorophenyl group, which introduces halogenated aromatic character.

- A piperidine ring functionalized with a sulfonyl group connected to a 4-methyl-1,2,4-triazole heterocycle.

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN4O3S/c1-20-9-18-19-15(20)25(23,24)11-4-6-21(7-5-11)14(22)12-8-10(16)2-3-13(12)17/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYFPXYZJPELGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Bromo and Chloro Substituents : The presence of halogens on the phenyl ring can influence the compound's reactivity and biological interactions.

- Piperidine Moiety : Known for its role in various pharmacological agents, piperidine contributes to the compound's interaction with biological targets.

- Triazole Ring : The triazole group is often associated with antifungal and antibacterial activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has not been extensively tested in published literature; however, related compounds have demonstrated:

- Moderate to Strong Activity : Against pathogens such as Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity : Against other strains, indicating a selective efficacy profile .

Anticancer Potential

The structure of the compound suggests potential anticancer properties. Triazole-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example:

- In vitro Studies : Compounds similar to this one have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The sulfonamide functionality may inhibit key enzymes involved in cellular metabolism.

- Receptor Interaction : The piperidine moiety can interact with neurotransmitter receptors or other cellular targets, potentially modulating signaling pathways.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study synthesized various triazole derivatives and tested their antibacterial activity. The results indicated that compounds with a similar structure to the target compound displayed significant inhibition against Staphylococcus aureus and E. coli. The most active derivatives had IC50 values ranging from 10 to 30 µg/mL .

Study 2: Anticancer Activity

In another investigation, triazole-based compounds were evaluated for their anticancer properties against different cancer cell lines. Results showed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 20 µM. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of halogenation patterns, sulfonyl-piperidine linkage, and triazole substitution. Below is a detailed comparison with structurally or functionally related molecules:

Halogen-Substituted Aryl Derivatives

Key Insight : Bromine’s larger atomic radius compared to chlorine may improve target affinity via stronger van der Waals interactions, while chloro substituents enhance electronic effects .

Sulfonyl-Triazole-Piperidine Derivatives

Key Insight : Sulfonyl groups enhance solubility and resistance to enzymatic degradation compared to sulfanyl or thiol analogs . The 4-methyl group on the triazole likely reduces steric hindrance, improving target engagement .

Piperidine-Linked Heterocycles

| Compound Name | Key Structural Differences | Implications | Reference |

|---|---|---|---|

| This compound | Piperidine-sulfonyl-triazole | Rigid conformation for selective binding | |

| 4-(3,5-Dichlorophenyl)-1-piperazinylmethanone | Piperazine core; pyridine substitution | Increased flexibility; potential for off-target interactions | |

| 1-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | Dual piperidine rings; carboxamide group | Enhanced CNS penetration but higher molecular weight |

Key Insight : Piperidine’s conformational rigidity compared to piperazine may improve selectivity for specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.